molecular formula C17H24N2O2S B2842153 (2-(Methylthio)phenyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2310099-45-5

(2-(Methylthio)phenyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone

Cat. No. B2842153
CAS RN: 2310099-45-5
M. Wt: 320.45
InChI Key: TWTRGKJLYDIZAT-UHFFFAOYSA-N
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Description

(2-(Methylthio)phenyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Mechanism of Action

Mode of Action

The exact mode of action of this compound is also not well-documented. Based on its structure, it may bind to its target(s) and modulate their activity, leading to downstream effects. The presence of a tetrahydrofuran group and a diazepan ring could potentially influence the compound’s binding affinity and selectivity .

Pharmacokinetics

Factors such as its molecular weight, polarity, and the presence of functional groups like the tetrahydrofuran group and the diazepan ring can influence these properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by exposure to light or high temperatures .

properties

IUPAC Name

(2-methylsulfanylphenyl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-22-16-6-3-2-5-15(16)17(20)19-9-4-8-18(10-11-19)14-7-12-21-13-14/h2-3,5-6,14H,4,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTRGKJLYDIZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Methylsulfanyl)benzoyl]-4-(oxolan-3-yl)-1,4-diazepane

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